molecular formula C11H16N2O2 B14638121 N-(2,6-Dimethylphenyl)-N'-(2-hydroxyethyl)urea CAS No. 52266-82-7

N-(2,6-Dimethylphenyl)-N'-(2-hydroxyethyl)urea

Cat. No.: B14638121
CAS No.: 52266-82-7
M. Wt: 208.26 g/mol
InChI Key: IAOPNOVUQALDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxyethyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA typically involves the reaction of 2,6-dimethylaniline with ethylene carbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of 4-6 hours .

Industrial Production Methods

In an industrial setting, the production of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts such as potassium carbonate can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

52266-82-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C11H16N2O2/c1-8-4-3-5-9(2)10(8)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15)

InChI Key

IAOPNOVUQALDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.